

An In-depth Technical Guide to 1,1-Diiodoethane (CAS 594-02-5)

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Compound of Interest

Compound Name: 1,1-Diiodoethane

Cat. No.: B1619546

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Abstract

This technical guide provides a comprehensive overview of **1,1-diiodoethane** (CAS number 594-02-5), a geminal dihaloalkane with significant applications in organic synthesis. This document consolidates critical information on its chemical and physical properties, safety and handling protocols, detailed experimental procedures for its synthesis, and its reactivity profile. Particular emphasis is placed on its role as a reagent in forming new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the development of new chemical entities. All quantitative data is presented in structured tables for ease of reference, and key experimental and logical workflows are visualized using diagrams.

Chemical Identity and Physical Properties

1,1-Diiodoethane, also known as ethylidene iodide, is an organoiodine compound with the chemical formula CH_3CHI_2 .^[1] It is a dense, colorless liquid that is soluble in most organic solvents.^{[1][2]} The presence of two iodine atoms on the same carbon atom, a geminal arrangement, confers specific reactivity to the molecule, making it a valuable reagent in synthetic chemistry.

Table 1: Physicochemical Properties of **1,1-Diiodoethane**

Property	Value	Source(s)
CAS Number	594-02-5	[1]
Molecular Formula	C ₂ H ₄ I ₂	[1][3][4]
Molecular Weight	281.86 g/mol	[1][3][4]
Boiling Point	154.7 ± 23.0 °C at 760 mmHg	[1]
169.4 °C at 760 mmHg	[4]	
75-76 °C at 25 mmHg	[1][5]	
Melting Point	63.01°C (estimate)	[5]
Density	3.0 ± 0.1 g/cm ³	[1]
2.840 g/mL	[3]	
2.83 g/cm ³	[4]	
Refractive Index	1.67	[4]
Solubility	Soluble in most organic solvents.	[1]
Flash Point	63.7 ± 18.1 °C	[1]
72.5 °C	[4]	
Vapor Pressure	2.05 mmHg at 25°C	[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of **1,1-diiodoethane**.

Table 2: Spectroscopic Data for **1,1-Diiodoethane**

Technique	Data	Source(s)
^1H NMR	A spectrum is available.	[1]
Mass Spectrometry (GC-MS)	A spectrum is available.	[6]
FTIR	A spectrum is available.	[7]

Note: While the existence of spectroscopic data is confirmed, detailed peak lists and assignments are not readily available in the public domain and may require access to specialized databases.

Synthesis of 1,1-Diiodoethane

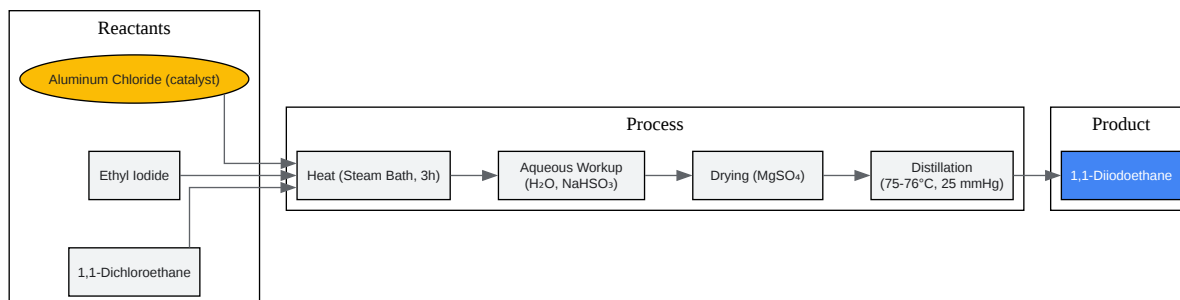
There are two primary methods reported for the synthesis of **1,1-diiodoethane**.

Halogen Exchange from 1,1-Dichloroethane

This method involves the reaction of 1,1-dichloroethane with an iodine source in the presence of a Lewis acid catalyst.

Experimental Protocol:

- Combine 0.4 mol (approximately 39.6 g) of 1,1-dichloroethane, 1.2 mol (approximately 187 g) of ethyl iodide, and approximately 2.0 g of aluminum chloride in a suitable reaction vessel. [1][5]
- Heat the mixture on a steam bath for three hours. [1][5]
- After cooling, wash the reaction mixture sequentially with water and a sodium bisulfite (NaHSO_3) solution. [1]
- Dry the organic layer over magnesium sulfate (MgSO_4). [1]
- Purify the product by distillation at 75-76 °C under a reduced pressure of 25 mmHg to yield **1,1-diiodoethane**. [1][5]



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Caption: Synthesis of **1,1-diiodoethane** via halogen exchange.

From Acetaldehyde Hydrazone

An alternative synthesis route starts from acetaldehyde.

Experimental Protocol:

This method involves the reaction of the hydrazone of acetaldehyde with iodine and triethylamine.^[1] Using 1 mole of acetaldehyde as the starting material, this procedure can yield approximately 95 g (a 34% yield) of **1,1-diiodoethane**.^[1] A detailed, step-by-step protocol for this specific transformation is not readily available in the cited literature.

Reactivity and Applications in Synthesis

The chemical behavior of **1,1-diiodoethane** is dominated by the two iodine atoms on the same carbon, making this carbon highly electrophilic and susceptible to nucleophilic attack. The carbon-iodine bonds are relatively weak, making iodide a good leaving group.

Nucleophilic Substitution (S_N2) Reactions

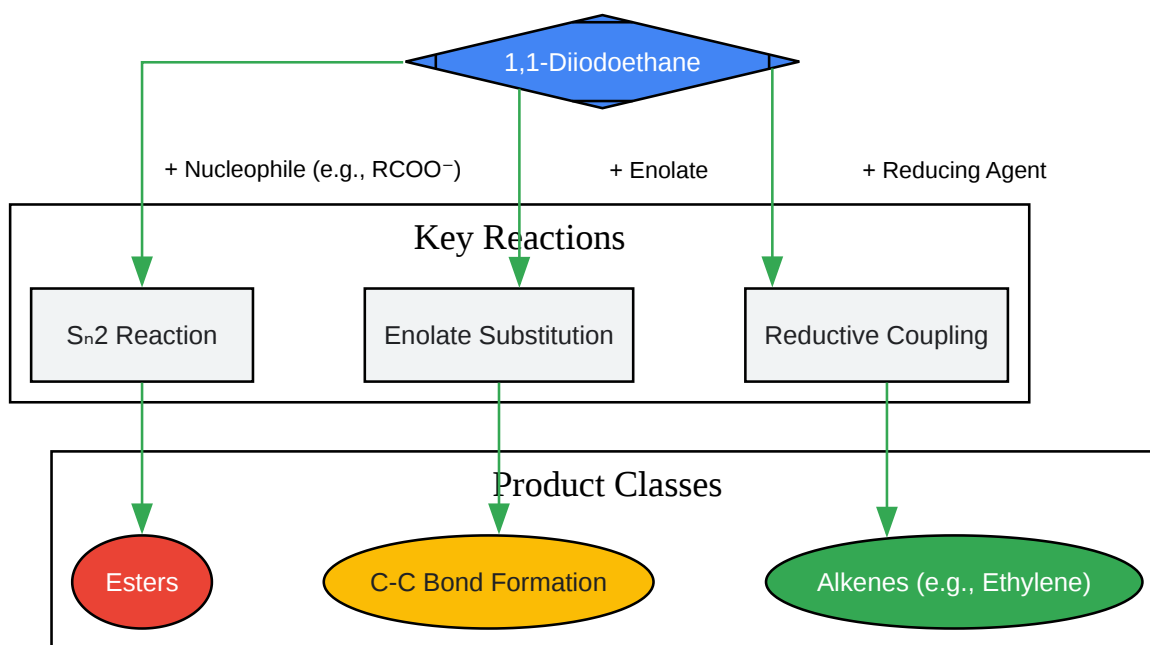
1,1-Diiodoethane is a competent substrate for S_N2 reactions.[1] It can react with various nucleophiles, such as carboxylates, to form esters.

Enolate Substitution

It can also serve as an electrophile in reactions with enolates, leading to the formation of new carbon-carbon bonds.[1]

Reductive Coupling and Formation of Alkenes

Treatment of **1,1-diiodoethane** with reducing agents can lead to the formation of ethylene.[2]



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